1-(2-Pyridylcarbonyl)benzotriazole

Catalog No.
S1523304
CAS No.
144223-29-0
M.F
C12H8N4O
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridylcarbonyl)benzotriazole

CAS Number

144223-29-0

Product Name

1-(2-Pyridylcarbonyl)benzotriazole

IUPAC Name

benzotriazol-1-yl(pyridin-2-yl)methanone

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H

InChI Key

STCGMSMATDHRCO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3

Synonyms

1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE 97

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3

1-(2-Pyridylcarbonyl)benzotriazole is an organic compound characterized by the molecular formula C₁₂H₈N₄O. This compound features a benzotriazole moiety attached to a 2-pyridylcarbonyl group, making it a hybrid structure that combines the properties of both functional groups. Benzotriazole itself is a five-membered heterocyclic compound containing three nitrogen atoms, known for its applications in corrosion inhibition and as a ligand in coordination chemistry. The addition of the pyridylcarbonyl enhances its reactivity and potential applications in various

Precursor for Metal Complexes

One promising application of 1-(2-Pyridylcarbonyl)benzotriazole lies in its use as a precursor for the synthesis of metal complexes. Studies have shown its ability to form complexes with transition metals like ruthenium. These complexes can exhibit interesting catalytic properties, making them potentially useful in areas like organic transformations and photocatalysis [1].

Source

[1] Preparation of ruthenium(II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex and its application in transfer hydrogenation -

Acylating Agent

The presence of the carbonyl group (C=O) in 1-(2-Pyridylcarbonyl)benzotriazole suggests its potential as an acylating agent. Acylating agents are used to introduce an acyl group (R-C=O) into other molecules. Research suggests this molecule can react with sodium azide to form acyl azides, which are important intermediates in organic synthesis [2].

Source

[2] A mild and efficient procedure for the conversion of carboxylic acids into acyl azides using 1-(2-pyridyl)carbonylbenzotriazole (PCT) and NaN3 -

1-(2-Pyridylcarbonyl)benzotriazole may also be useful for the acylation of Grignard reagents and heteroaryllithium reagents, which are valuable tools for carbon-carbon bond formation reactions in organic chemistry [3].

Source

[3] USE OF 1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE (PCT) FOR THE ACYLATION OF GRIGNARD REAGENTS -

Chemoselective Reduction Reactions

Recent studies have explored the use of 1-(2-Pyridylcarbonyl)benzotriazole in chemoselective reduction reactions. Chemoselective reactions target specific functional groups within a molecule, leaving others intact. This molecule might be useful in achieving selective reductions without affecting other parts of the molecule [4].

Source

[4] Chemoselective Reductions using N-Heterocyclic Carbene (NHC) Borohydrides -

, primarily due to its ability to coordinate with metal ions. Notably, it can form complexes with transition metals such as rhenium and ruthenium. For instance, when reacted with rhenium(III) complexes, it hydrolyzes to yield picolinic acid, which coordinates to the rhenium ion . Additionally, it has been shown to react with aromatic aldehydes in the presence of ethanol to form benzotriazole-based N,O-acetals, which are valuable intermediates in organic synthesis .

The biological activity of 1-(2-Pyridylcarbonyl)benzotriazole is still under investigation, but its structural similarity to other benzotriazole derivatives suggests potential pharmacological properties. Benzotriazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects. Additionally, some derivatives act as inhibitors for specific proteins, which may extend to 1-(2-Pyridylcarbonyl)benzotriazole depending on its interactions within biological systems .

Several synthesis methods have been reported for 1-(2-Pyridylcarbonyl)benzotriazole. A common approach involves the reaction of benzotriazole with 2-bromopyridine under specific conditions that facilitate the formation of the carbonyl group. Microwave-assisted synthesis has been noted to enhance yields and reduce reaction times significantly. Other methods include reactions with various acylating agents that introduce the pyridylcarbonyl moiety effectively .

1-(2-Pyridylcarbonyl)benzotriazoleHybrid ligandCoordination chemistry, organic synthesisBenzotriazoleHeterocyclic compoundCorrosion inhibitionPyridine-2-carboxylic acidCarboxylic acidCoordination chemistry1-AminobenzotriazoleAmino derivativeBiological activity

The unique combination of the pyridylcarbonyl group with benzotriazole in 1-(2-Pyridylcarbonyl)benzotriazole enhances its reactivity and potential applications compared to these similar compounds.

Interaction studies involving 1-(2-Pyridylcarbonyl)benzotriazole primarily focus on its coordination with transition metals. These studies reveal how the compound can stabilize metal ions through chelation, affecting their reactivity and stability. The formation of stable complexes has implications for catalysis and material science, particularly in developing new catalytic systems for organic transformations .

Several compounds share structural or functional similarities with 1-(2-Pyridylcarbonyl)benzotriazole:

  • Benzotriazole: A simpler structure without the pyridylcarbonyl group; widely used as a corrosion inhibitor.
  • Pyridine-2-carboxylic acid (Picolinic acid): Shares the pyridine moiety; used in coordination chemistry.
  • 1-Aminobenzotriazole: A derivative that exhibits different biological activities and applications.

Comparison Table

CompoundStructure TypeKey

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Pyridylcarbonyl)benzotriazole

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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